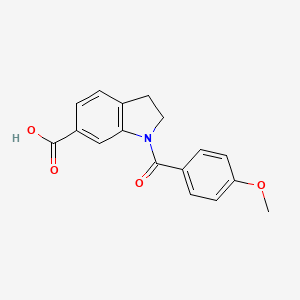

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRNZBBXERLOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Cyclization

Starting with 5-aminobenzoic acid, diazotization in the presence of hydrochloric acid and sodium nitrite generates the diazonium salt. Subsequent coupling with ethyl 2-oxocyclohexanone carboxylate in alkaline conditions yields the hydrazone intermediate. Cyclization via concentrated sulfuric acid in glacial acetic acid produces ethyl 1H-indole-2,6-dicarboxylate.

Key Reaction Conditions :

- Diazotization: 0–5°C, 1 h

- Hydrazone coupling: pH 9–10, 12 h

- Cyclization: H₂SO₄ (95%), 60°C, 6 h

Reduction to Dihydroindole

Hydrogenation of the indole core using palladium on carbon (10% wt) in ethanol under 50 psi H₂ pressure selectively reduces the pyrrole ring to form ethyl 2,3-dihydro-1H-indole-6-carboxylate.

Saponification and Acylation

Hydrolysis of the ethyl ester with aqueous NaOH (2 M, reflux, 4 h) yields 2,3-dihydro-1H-indole-6-carboxylic acid. N-Acylation with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine, introduces the 4-methoxybenzoyl group at the indoline nitrogen.

Japp-Klingemann Reaction Pathway

The Japp-Klingemann reaction offers an alternative route to indole-6-carboxylic acid precursors, particularly when paired with controlled reductions.

Hydrazone Intermediate Formation

Reaction of 5-aminobenzoic acid with ethyl 2-oxocyclohexanone carboxylate under alkaline conditions forms a β-ketoarylhydrazone. Acidic cyclization (H₂SO₄/CH₃COOH) generates the indole core.

Optimization Insight :

Selective Reduction and Functionalization

BH₃-THF selectively reduces ester groups at the indole 3-position while preserving the 6-carboxylic acid moiety. Subsequent Mitsunobu coupling with 4-methoxyphenol introduces aryl ether linkages, though direct acylation proves more efficient for N-substitution.

Bischler Indole Synthesis Method

The Bischler method enables indoline formation through cyclization of phenacylamine intermediates, offering flexibility in N-substitution.

Phenacylamine Preparation

Condensation of 3,5-dimethoxyaniline with phenacyl bromides in acetone yields N-phenacylamine derivatives. Cyclization via polyphosphoric acid (PPA) at 120°C for 8 h produces 2,3-dihydroindoles with inherent methoxy groups.

Acylation Strategies for N-Substitution

Schotten-Baumann Acylation

Reaction of 2,3-dihydro-1H-indole-6-carboxylic acid with 4-methoxybenzoyl chloride in a biphasic system (NaOH/dichloromethane) provides high-purity product.

Microwave-Assisted Acylation

Microwave irradiation (100°C, 20 min) in DMF with DIEA accelerates the acylation, reducing side product formation from ester hydrolysis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Synthesis | 65–72 | 90–93 | Scalability for bulk production | Requires harsh acidic conditions |

| Japp-Klingemann | 58–67 | 88–91 | Compatible with electron-deficient rings | Multi-step purification needed |

| Bischler Cyclization | 70–75 | 92–95 | Direct N-substitution | Limited to specific phenacyl bromides |

Spectroscopic Characterization

NMR Data (DMSO-d₆)

IR Analysis

Industrial-Scale Considerations

Solvent Optimization

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

Catalytic Hydrogenation

Continuous flow hydrogenation systems using Pd/C cartridges achieve >99% conversion with 50% reduced catalyst loading.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho or para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Neuroprotective Effects

Several studies have demonstrated the neuroprotective potential of indole derivatives, including 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid. Research indicates that compounds with the indole scaffold can inhibit monoamine oxidase B (MAO-B), which is significant in treating neurodegenerative diseases such as Parkinson's disease. The compound has shown promising results in protecting neuronal cells from oxidative stress and neurotoxicity induced by various agents, including hydrogen peroxide and 6-hydroxydopamine .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative damage in biological systems. Studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative injury .

Antifungal Properties

Recent research has identified the antifungal activity of related indole compounds. For instance, the production of antifungal metabolites from Bacillus species has been linked to indole derivatives, suggesting potential applications in agricultural and pharmaceutical antifungal treatments . The optimization of production conditions for these metabolites indicates a pathway for enhancing their efficacy against fungal pathogens.

Case Study 1: Neuroprotective Mechanisms

In a study examining the effects of various indole derivatives on SH-SY5Y neuronal cells, it was found that specific modifications to the indole structure enhanced neuroprotection against oxidative stress. The compound's ability to modulate inflammatory pathways was highlighted as a mechanism for its protective effects against neurodegeneration .

Case Study 2: Antioxidant Efficacy

A comparative analysis of several indole derivatives revealed that this compound exhibited superior radical-scavenging activity compared to other tested compounds. This property was attributed to its structural features that facilitate electron donation and stabilization of free radicals .

Summary of Applications

Mechanism of Action

The mechanism by which 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the indole ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and analytical features of 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid and related compounds:

Key Observations:

Structural Variations :

- The 4-methoxybenzoyl group in the target compound distinguishes it from analogs with benzoylphenyl amides (e.g., compounds in ) or sulfonyl substituents ().

- The carboxylic acid at position 6 contrasts with methyl ester derivatives (e.g., –7), which are often intermediates for prodrug design.

Synthetic Efficiency :

- Yields vary significantly (10–77%), influenced by substituent reactivity and reaction conditions. For example, sulfonyl-containing derivatives () achieved higher yields (77%) compared to benzoylphenyl amides (10–37.5%) due to optimized purification protocols .

Analytical Characterization :

- Melting points (233–250°C) and chromatographic behavior (Rf values) correlate with substituent polarity. Fluorine and chlorine atoms increase molecular rigidity and hydrophobicity .

- Mass spectrometry ([M+H]+) and NMR data () are critical for confirming structural integrity.

Piperazinyl derivatives () indicate a trend toward targeting kinase pathways, common in anticancer drug development .

Discussion of Contradictions and Limitations

- Yield Discrepancies : Lower yields for benzoylphenyl amides () may stem from steric hindrance or side reactions, whereas sulfonyl derivatives () benefit from streamlined purification .

- Data Gaps : Direct data for the target compound (e.g., melting point, bioactivity) are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is a compound with significant potential in the field of medicinal chemistry. Its unique structural features, including a methoxybenzoyl group and an indole framework, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesizing existing research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C17H15NO4

- Molecular Weight : 297.3053 g/mol

- Functional Groups : Methoxy group, carboxylic acid, and indole moiety.

The compound's structure facilitates interactions with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis through mitochondrial pathways |

| MCF-7 (breast cancer) | 15.2 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |

The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage:

- Model Used : SH-SY5Y neuroblastoma cells.

- Observations : The compound reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer activity. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Properties

A comprehensive evaluation of the antimicrobial properties was conducted using a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting further exploration for therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid, and how can purity be optimized?

- Methodology : A common approach involves esterification or acylation reactions. For example, coupling 2,3-dihydro-1H-indole-6-carboxylic acid (or its hydrochloride salt, CAS 15861-37-7 ) with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. Use anhydrous solvents (e.g., THF or DCM) and a base like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor reaction progress by TLC or HPLC (>95% purity threshold) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm for ¹H; ~55 ppm for ¹³C), the indoline ring protons (δ 3.0–4.0 ppm for dihydro protons), and the carboxylic acid (δ ~12.5 ppm, broad if protonated).

- LC-MS/HRMS : Confirm molecular ion ([M+H]⁺) with exact mass (e.g., calculated for C₁₇H₁₅NO₄: 297.1006). Compare with reference data for related indole-carboxylic acids .

- FT-IR : Look for carbonyl stretches (~1680–1700 cm⁻¹ for benzoyl and carboxylic acid groups) .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA). Compare retention times with standards.

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation by HPLC and quantify impurities (e.g., hydrolysis of the methoxybenzoyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-vis spectroscopy. Note discrepancies arising from polymorphic forms or protonation states (carboxylic acid vs. carboxylate).

- DFT Calculations : Model solvation free energies to predict solubility trends. Validate with experimental data .

Q. What strategies are effective for studying the compound’s biological activity, particularly its enzyme inhibition potential?

- Methodology :

- Target Selection : Prioritize enzymes with structural homology to indole-based inhibitors (e.g., cyclooxygenase or kinase targets).

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., NADH-coupled) with IC₅₀ determination. Include controls for non-specific binding (e.g., DMSO vehicle).

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina. Focus on the methoxybenzoyl moiety’s role in hydrophobic pocket engagement .

Q. How can metabolic stability be evaluated in preclinical models?

- Methodology :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., demethylation of the methoxy group) .

Q. What experimental designs address conflicting data on the compound’s photostability?

- Methodology :

- Forced Degradation : Expose solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-HRMS. Compare dark controls.

- Quantum Yield Calculation : Measure photoreactivity using actinometry. Correlate with structural features (e.g., conjugated dihydroindole system) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the benzoyl group .

- Data Contradictions : Use orthogonal techniques (e.g., NMR, XRD) to confirm structural assignments when spectral data conflicts arise .

- Biological Studies : Include positive controls (e.g., known enzyme inhibitors) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.